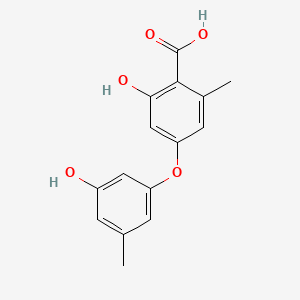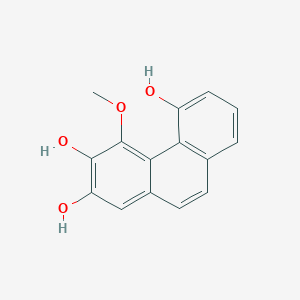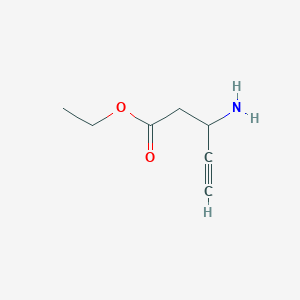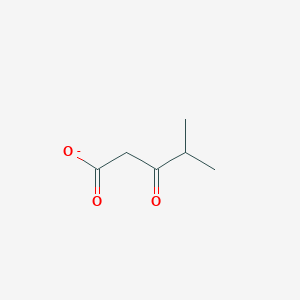![molecular formula C16H22N6O2 B1262357 2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(3-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Analysis
The compound demonstrates potential in molecular and crystal structure analysis. For instance, Dolzhenko et al. (2011) studied the molecular and crystal structure of a related triazine compound, highlighting its unique crystalline properties and potential for molecular structure investigations (Dolzhenko et al., 2011).
Synthesis and Antimicrobial Activity
Research by Patel et al. (2011) on related pyridine derivatives indicates the possibility of synthesizing compounds with antimicrobial properties, suggesting potential pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Novel Synthetic Routes and Pseudopeptidic Structures
Sañudo et al. (2006) explored the synthesis of triazinyl alaninamides, a new class of cyclic dipeptidyl ureas, offering insights into novel synthetic pathways and structures for triazine-based compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Potential as Dihydrofolate Reductase Inhibitors
The work of Mackenzie and Stevens (1972) on triazines with a potential role as irreversible dihydrofolate reductase inhibitors hints at the therapeutic applications in cancer treatment or as antimicrobial agents (Mackenzie & Stevens, 1972).
Charge Transfer Complex Studies
Al-Attas et al. (2009) examined the formation of charge transfer complexes between triazine derivatives and chloranilic acid, which could be significant in the development of novel materials and sensors (Al-Attas, Habeeb, & Al-Raimi, 2009).
Research by Stevens, Chui, and Castro (1993) on introducing functional groups into sterically-hindered positions in triazines can contribute to the field of organic synthesis, particularly in developing complex molecular structures (Stevens, Chui, & Castro, 1993).
Propiedades
Fórmula molecular |
C16H22N6O2 |
|---|---|
Peso molecular |
330.38 g/mol |
Nombre IUPAC |
2-[[4-(3-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O2/c1-24-13-6-4-5-12(11-13)18-15-19-14(17-7-10-23)20-16(21-15)22-8-2-3-9-22/h4-6,11,23H,2-3,7-10H2,1H3,(H2,17,18,19,20,21) |
Clave InChI |
ZWMFEPYFXMGRTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
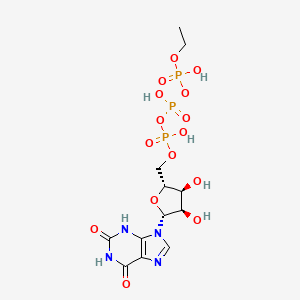
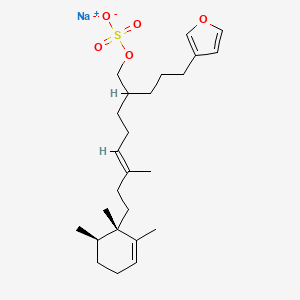
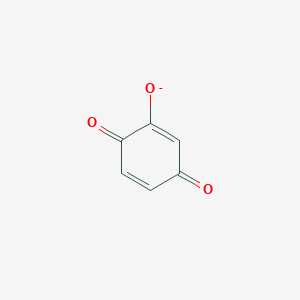
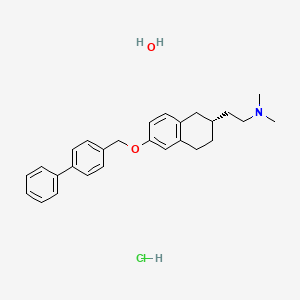
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1262283.png)
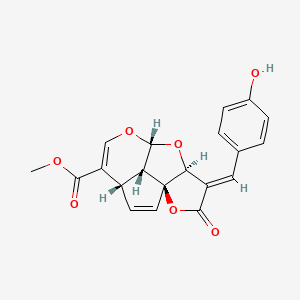
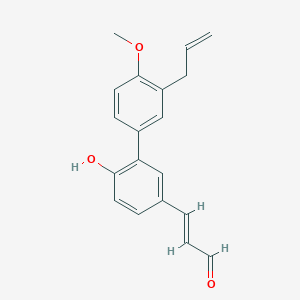
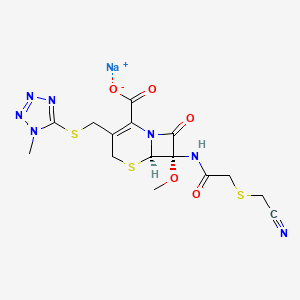
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
